Physicochemical Profile: Complete Loss of Hydrogen-Bond Donation Capacity Compared to Daidzein
7,4'-Dibenzyl Daidzein achieves full blockade of both phenolic hydroxyl groups present on the daidzein scaffold, reducing the hydrogen-bond donor (HBD) count from 2 (daidzein) to 0 . This electronic and steric shielding is irreversible under non-hydrogenolytic conditions and is quantitatively defined by computed properties: daidzein has a topological polar surface area (TPSA) of 66.8 Ų and an XLogP3 of 3.0, whereas 7,4'-Dibenzyl Daidzein exhibits a TPSA of 44.8 Ų and an XLogP3 of 6.1 . The 21.0 Ų reduction in TPSA and 3.1-log unit increase in lipophilicity directly translate to dominant solubility in ethyl acetate rather than aqueous buffer, making the compound uniquely suited for non-aqueous organic synthesis workflows .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD groups (7,4'-Dibenzyl Daidzein) |
| Comparator Or Baseline | 2 HBD groups (Daidzein, CAS 486-66-8) |
| Quantified Difference | -2 HBD groups (complete blockade) |
| Conditions | Computed by Cactvs 3.4.8.24, PubChem release 2025.09.15 |
Why This Matters
Zero HBD and high logP are prerequisites for anhydrous alkylation, acylation, or palladium-catalyzed coupling reactions in organic synthesis; daidzein's free hydroxyls would be immediately deprotonated or oxidized under these conditions, rendering it unusable.
- [1] PubChem Compound Summary CID 5281708, Daidzein. HBD count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5281708 View Source
- [2] PubChem Compound Summary CID 71315932, 7,4'-Dibenzyl Daidzein. TPSA and XLogP3 data. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71315932 View Source
- [3] Chembase.cn. 7,4'-Dibenzyl Daidzein solubility and appearance. http://www.chembase.cn/substance-382661.html View Source
